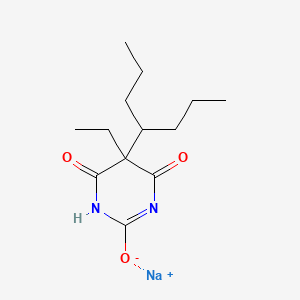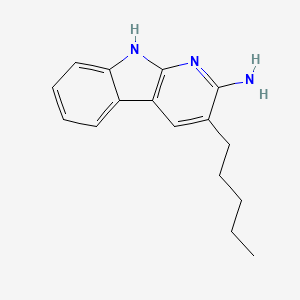
(Dimethylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is an organotin compound with the molecular formula C22H44O4S2Sn and a molar mass of 555.42 g/mol . This compound is known for its unique structure, which includes a dimethylstannylene core bonded to thioethylene and 2-ethylhexanoate groups. It is primarily used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) typically involves the reaction of dimethyltin dichloride with 2-ethylhexanoic acid and thioethylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to rigorous quality control tests before being packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thioethylene and 2-ethylhexanoate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of (Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyltin dichloride
- Dimethyltin bis(2-ethylhexanoate)
- Dimethyltin bis(thioethylene)
Uniqueness
(Dimethylstannylene)bis(thioethylene)bis(2-ethylhexanoate) is unique due to its combination of thioethylene and 2-ethylhexanoate groups bonded to a dimethylstannylene core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propiedades
Número CAS |
67939-64-4 |
|---|---|
Fórmula molecular |
C22H44O4S2Sn |
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
2-[2-(2-ethylhexanoyloxy)ethylsulfanyl-dimethylstannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)10(11)12-7-8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
KJUUWRGQFLZYKV-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)OCCS[Sn](C)(C)SCCOC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)


![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)

